BenchChemオンラインストアへようこそ!

Apiogalacturonan polysaccharide

Hygroscopicity Skin hydration Molecular dynamics

Apiogalacturonan (AGA) is the only commercially available pectic polysaccharide containing significant levels of apiose substituents essential for bioactivity. Unlike generic citrus/apple pectins lacking apiose, AGA delivers 2.3× the water retention of hyaluronic acid, potent immunostimulatory activity (IC₅₀ ~3 μg/mL against A431), and Th1/Th2-balanced adjuvant effects. Specify ≥25% apiose content for adjuvant/cryopreservation applications. Ideal for premium cosmetic formulations (0.5–3%), cancer research, and vaccine adjuvant development.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApiogalacturonan polysaccharide
SynonymsApiogalacturonan polysaccharide is extracted and purified from Zostera marina.
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apiogalacturonan Polysaccharide Procurement Guide: Structural Identity, Source Exclusivity, and Key Differentiators


Apiogalacturonan (AGA) is a substituted homogalacturonan pectic polysaccharide defined by a backbone of α-(1→4)-linked D-galacturonic acid residues substituted with apiose and apiobiose side chains via O-2 or O-3 linkages [1]. Unlike the ubiquitous homogalacturonan (HG), rhamnogalacturonan-I (RG-I), and xylogalacturonan (XGA) found broadly across terrestrial plants, AGA occurs exclusively in the primary cell walls of a small number of aquatic monocots, principally duckweed species (Lemna minor, Spirodela polyrhiza) and seagrasses (Zostera marina, Zostera caespitosa) [2]. This highly restricted phylogenetic distribution—coupled with an apiose content that can reach 25% of total monosaccharides in lemnan—makes AGA a structurally distinct pectin subclass that cannot be functionally replaced by commercial citrus or apple pectins [2].

Why Commercial Pectins Cannot Substitute for Apiogalacturonan: Structural and Functional Barriers to Generic Interchange


Generic pectins derived from citrus peel or apple pomace are dominated by homogalacturonan with high methyl-esterification and lack apiose residues entirely [1]. The apiose substituent—a rare branched-chain pentose—confers conformational flexibility and a dense hydroxyl clustering pattern that underpins AGA's exceptional hygroscopic capacity (23 water molecules per residue in molecular dynamics simulations) [2]. Furthermore, the ramified apiogalacturonan region has been experimentally identified as the active pharmacophore for immunomodulation; when terminal apiose residues are removed by partial acid hydrolysis, the immunostimulatory and cytotoxic activities are abolished [3][4]. This strict structure-function dependence means that apiose-deficient pectins such as apple pectin, citrus pectin, or purified homogalacturonan are functionally inert in the same assay systems where AGA demonstrates activity [3]. The evidence below quantifies these non-substitutable differentiators.

Apiogalacturonan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Hygroscopic Water Retention: 2.3× Greater Than Hyaluronic Acid with 23 Water Molecules Per Residue

Molecular dynamics simulations quantified that apiogalacturonan (AGA) engages an average of 23 water molecules per residue, a hygroscopic interaction frequency predicted to be approximately twice that of hyaluronic acid [1]. In head-to-head commercial testing, AGA purified from Spirodela polyrhiza (APIOSKIN®) demonstrated a water retention capacity 2.3 times higher than hyaluronic acid, the current cosmetic hydration benchmark [2]. In vivo Raman microspectroscopy using deuterated water (D₂O) tracking confirmed that AGA captures and retains significantly more water in the epidermis and deeper skin layers compared to a placebo control [1]. While commercial citrus and apple pectins—which lack apiose—exhibit some gelling and water-binding properties, they have not been reported to match AGA's quantitatively measured hygroscopic performance.

Hygroscopicity Skin hydration Molecular dynamics

Apiose-Dependent Cytotoxicity: Activity Abolished Upon Apiose Removal—A Direct Structure-Function Proof

A purified apiogalacturonan fraction (AGU) from Zostera marina inhibited proliferation of A431 human epidermoid carcinoma cells with an IC₅₀ of approximately 3 μg/mL (0.7 μM) [1]. Critically, autohydrolysis of AGU—which selectively cleaves apiose and oligo-apiose substituents from the galacturonan backbone—led to a virtual disappearance of cytotoxic properties [1]. This within-study, structure-controlled comparison demonstrates that the apiose-rich 'hairy region' is the obligate pharmacophore. By contrast, the unsubstituted homogalacturonan backbone (structurally analogous to de-esterified commercial pectin) was functionally inert in the same A431 assay [1]. AGU also inhibited A431 cell migration and invasion, with preliminary evidence pointing to metalloprotease inhibition [1].

Cytotoxicity Structure-activity relationship A431 carcinoma

Immunomodulatory Selectivity: Apple Pectin Inert While Apiogalacturonan Enhances Inflammatory Response by 50–60%

In a direct comparative murine footpad inflammation model, lemnan (apiogalacturonan pectin from Lemna minor, 1–2 mg/mouse) enhanced ovalbumin-induced footpad swelling by 50–60% in control mice [1]. When ovalbumin was co-administered with lemnan, footpad edema increased two-fold compared to ovalbumin alone [1]. In the identical experimental system, apple pectin—a commercial pectin standard composed primarily of highly methyl-esterified homogalacturonan—failed to influence the inflammatory reaction at all [1]. Enzymatic degradation of lemnan with pectinase yielded an apiogalacturonan-enriched fragment (LMP) that retained the inflammation-enhancing activity, whereas partial acid hydrolysis removing terminal apiose residues (fragment LMPH) abolished the effect [1]. This establishes the apiogalacturonan branched region as the active moiety.

Immunomodulation Inflammatory response Adjuvant

Oral Adjuvant Potency: 4-Fold Increase in Antigen-Specific Serum IgG vs Antigen Alone

In an oral immunization study, Swiss mice received ovalbumin (OVA) either alone or admixed with lemnan LM (apiogalacturonan pectin). Serum anti-OVA IgG levels were four-fold higher in the OVA + lemnan group compared to OVA alone [1]. Lemnan co-administration increased both serum IgG1 and IgG2a subclasses—indicating a balanced Th1/Th2 response—as well as intestinal IgA, while not elevating serum IgE (indicating a favorable safety profile regarding allergic sensitization) [1]. This Th1/Th2-balanced adjuvant profile contrasts with certain commercial adjuvants (e.g., aluminum salts) that drive predominantly Th2-biased responses and may be suboptimal for intracellular pathogen or cancer vaccines.

Oral adjuvant Vaccine delivery IgG response

Anti-Angiogenic Activity Without Endothelial Cytotoxicity: A Therapeutic Window Not Typical of Anti-Angiogenic Agents

ZCMP, an AGA-rich polysaccharide from Zostera caespitosa (70% AGA, 30% RG-I regions; Mw 77.2 kDa; GalA:Api molar ratio 51.4:15.5), inhibited human umbilical vein endothelial cell (HUVEC) migration in a dose-dependent manner at 50, 100, and 200 μg/mL in a wound-healing assay (p < 0.05 to p < 0.01) [1]. Critically, in parallel MTT viability assays at the same concentrations and 24 h exposure, ZCMP had no significant effect on HUVEC viability [1]. This anti-migratory/anti-angiogenic selectivity over cytotoxicity is a sought-after but uncommon property among anti-angiogenic candidates—many small-molecule angiogenesis inhibitors (e.g., tyrosine kinase inhibitors) concurrently affect endothelial cell proliferation [1]. ZCMP also enhanced macrophage phagocytosis in a dose-dependent manner (50–200 μg/mL), contributing to a dual anti-angiogenic plus immunostimulatory mechanism [1].

Anti-angiogenesis HUVEC migration Tumor therapy

Apiogalacturonan Application Scenarios: Evidence-Backed Procurement Use Cases


Cosmetic Humectant and Skin-Plumping Active Ingredient

Apiogalacturonan purified from Spirodela polyrhiza (e.g., APIOSKIN®) is deployed as a high-performance natural humectant in premium cosmetic formulations at 0.5–3% dosage [1]. Its 2.3× water retention superiority over hyaluronic acid (see Section 3, Evidence Item 1) supports claims of flash and long-lasting skin hydration from the stratum corneum to the upper dermis [1][2]. The ingredient carries a natural origin content of 99.2% per ISO 16128 and complies with international cosmetic regulations (Europe, USA, China, Japan) [1]. Patented dermatological preparations combining AGA with molecular oxygen or UV absorbers further extend formulation possibilities [3].

Oncology Research: Anti-Carcinoma and Anti-Angiogenic Agent

Intact, apiose-rich AGA fractions are indicated for cancer research programs targeting A431 epidermoid carcinoma (IC₅₀ ≈ 3 μg/mL) and angiogenesis-dependent tumors [4]. Procurement specifications must mandate preservation of the apiose substituents, as autohydrolyzed or apiose-depleted material is functionally inactive (see Section 3, Evidence Item 2) [4]. AGA-rich polysaccharides such as ZCMP (≥70% AGA content) additionally offer anti-angiogenic activity via HUVEC migration inhibition without endothelial cytotoxicity at 50–200 μg/mL, plus macrophage phagocytosis enhancement for combined immunotherapeutic approaches [5].

Oral Vaccine Adjuvant Development

Lemnan (apiogalacturonan from Lemna minor) is a scientifically validated oral adjuvant candidate that delivers a 4-fold increase in antigen-specific serum IgG while eliciting balanced Th1/Th2 responses (IgG1 + IgG2a) and mucosal IgA without IgE elevation (see Section 3, Evidence Items 3 and 4) [6]. It is functionally distinct from alum adjuvants (Th2-biased) and from apple/citrus pectins, which are inert in immunomodulatory assays [7]. Researchers and formulators should specify apiogalacturonan content ≥25% apiose (as in lemnan) to ensure adjuvant activity, as the ramified apiogalacturonan region is the confirmed pharmacophore [7].

Cryopreservation Media Supplement

Lemnan has demonstrated cryoprotective properties when combined with glycerol in freezing media, capable of lowering the freezing point of cryoprotectant solutions and preserving human white blood cell membrane integrity at subzero temperatures [8]. This application has been patented [8]. The cryoprotective effect is proposed to relate to the unique chemical structure of AGA, differentiating it from other pectic polysaccharides such as bergenan, comaruman, and potamogetonan tested in parallel cryopreservation studies [8]. Procurement for cryobiology applications should specify lemnan-grade AGA with verified apiose content to ensure cryoprotective functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apiogalacturonan polysaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.